N'-Nitro-D-arginine

Description

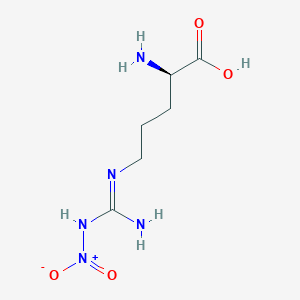

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216246 | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66036-77-9 | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of N'-Nitro-D-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of N'-Nitro-D-arginine, with a particular focus on its role in the study of nitric oxide synthase (NOS) enzymology. While its isomer, N'-Nitro-L-arginine (L-NNA), is a potent inhibitor of all NOS isoforms, the biological activity of this compound is defined by its stereochemical difference, rendering it a critical tool for robust experimental design in nitric oxide research.

Core Concept: Stereoselectivity of Nitric Oxide Synthase

Nitric Oxide Synthase (NOS) enzymes catalyze the five-electron oxidation of the guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline. This enzymatic reaction is highly stereoselective. The active site of NOS specifically recognizes and binds the L-enantiomer of arginine. Consequently, arginine analogs designed as inhibitors must also be in the L-configuration to effectively compete with the natural substrate and bind to the active site.

This compound, as the D-enantiomer of the potent inhibitor L-NNA, is not recognized by the NOS active site and therefore does not inhibit the enzyme. Its primary and critical application in a research setting is to serve as an inactive, negative control in experiments investigating the effects of its L-isomer. The use of this compound allows researchers to distinguish the specific effects of NOS inhibition from potential non-specific or off-target effects of the chemical scaffold.

Mechanism of Action: An Inactive Stereoisomer

The inhibitory action of arginine-based analogs is rooted in their ability to act as competitive antagonists of L-arginine at the NOS active site. N'-Nitro-L-arginine (L-NNA) binds with high affinity to all three NOS isoforms (nNOS, eNOS, and iNOS), effectively blocking the synthesis of nitric oxide.

In stark contrast, studies on the binding characteristics of arginine analogs to NOS have demonstrated that this compound does not inhibit the enzyme. For example, radiolabeled L-NNA binding to neuronal nitric oxide synthase (nNOS) was shown to be inhibited by L-arginine and other L-isomers, but not by D-arginine. This confirms that the enzyme's active site is sterically configured to exclude D-amino acids.

Quantitative Data: Inhibitory Potency of Arginine Analogs

The following table summarizes the quantitative inhibitory constants for N'-Nitro-L-arginine (L-NNA) against the three primary NOS isoforms. This data is presented alongside the known activity of this compound for comparative purposes.

| Compound | Target Isoform | Inhibition Constant (K_i) | IC_50 | Reference(s) |

| N'-Nitro-L-arginine (L-NNA) | nNOS (neuronal) | 0.61 µM | - | |

| iNOS (inducible) | 4.28 µM | - | ||

| eNOS (endothelial) | 0.72 µM | 320 nM | ||

| This compound | nNOS, eNOS, iNOS | No significant inhibition | - |

Experimental Protocols

The use of this compound as a negative control is a cornerstone of rigorous NOS inhibition studies. Below is a generalized protocol for an in vitro NOS activity assay.

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)

This protocol measures NOS activity by quantifying the accumulation of nitrite (a stable breakdown product of NO) using the Griess reagent.

Objective: To determine the inhibitory effect of a test compound on NOS activity, using L-NNA as a positive control for inhibition and this compound as a negative control.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin and CaCl2 (for nNOS and eNOS activation)

-

Test Compound (e.g., N'-Nitro-L-arginine)

-

Negative Control (this compound)

-

Griess Reagents (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in acid)

-

Nitrite Standard (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Reagent Preparation: Prepare stock solutions of L-arginine, cofactors, test compounds (L-NNA and D-NNA), and standards in appropriate solvents.

-

Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate.

| Well Type | Component 1 | Component 2 | Component 3 | Component 4 | Component 5 |

| Blank | Assay Buffer | Cofactors | - | - | - |

| 100% Activity | Assay Buffer | Cofactors | L-arginine | - | Purified NOS |

| Positive Control (Inhibition) | L-NNA | Cofactors | L-arginine | - | Purified NOS |

| Negative Control | D-NNA | Cofactors | L-arginine | - | Purified NOS |

-

Pre-incubation: Add the buffer, cofactors, and the respective inhibitor (L-NNA or D-NNA) to the wells. Allow to pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add L-arginine to all wells except the blank. Immediately following, add the purified NOS enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction & Color Development:

-

Add Griess Reagent 1 to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent 2 to all wells and incubate for another 5-10 minutes. A magenta color will develop in the presence of nitrite.

-

-

Measurement: Measure the absorbance of the wells at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the known nitrite standards.

-

Calculate the concentration of nitrite produced in each sample well.

-

Determine the percent inhibition for the test compounds relative to the 100% activity control. The this compound wells should show activity comparable to the 100% activity control.

-

Visualizations: Pathways and Workflows

Canonical Nitric Oxide Signaling Pathway

The inhibition of NOS by L-NNA blocks the initiation of this critical signaling cascade.

N'-Nitro-D-arginine and its Interaction with Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS) is a critical enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. The regulation of nNOS activity is a key area of research for the development of therapeutics targeting a range of neurological disorders. N'-Nitro-arginine, a well-known inhibitor of NOS isoforms, exists as two stereoisomers: N'-Nitro-L-arginine (L-NNA) and N'-Nitro-D-arginine (D-NNA). While L-NNA is a potent inhibitor of nNOS, the kinetic profile of D-NNA is less characterized. This technical guide provides an in-depth overview of the enzyme kinetics of this compound with nNOS, detailing experimental protocols to determine its inhibitory potential and visualizing the relevant biological and experimental frameworks.

Data Presentation: Enzyme Kinetics of Nitro-Arginine with nNOS

The inhibitory effect of arginine-based analogs on nNOS is highly stereospecific. The available quantitative data primarily focuses on the L-enantiomer, N'-Nitro-L-arginine (L-NNA), which serves as a critical point of comparison for understanding the potential interaction of D-NNA with the enzyme.

| Inhibitor | Enzyme | Ki | IC50 | kon | koff | Method of Determination | Reference |

| N'-Nitro-L-arginine (L-NNA) | nNOS | 0.61 µM | 1.4 µM | 4.4 x 104 M-1s-1 | 6.5 x 10-4 s-1 | Radiometric (Citrulline conversion) & Spectrophotometric | |

| This compound (D-NNA) | nNOS | Not Reported | Not Reported | Not Reported | Not Reported | It is suggested that D-arginine does not inhibit L-NNA binding, implying D-NNA is a weak or non-inhibitor. |

Note: The lack of reported kinetic constants for D-NNA in the scientific literature strongly suggests its inhibitory activity against nNOS is negligible due to the stereospecificity of the enzyme's active site.

Experimental Protocols

To empirically determine the kinetic parameters of this compound (D-NNA) with nNOS, the following detailed experimental protocols can be employed.

Expression and Purification of Recombinant nNOS

-

Objective: To obtain highly pure and active nNOS for kinetic assays.

-

Methodology:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the full-length rat or human nNOS gene.

-

Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by ultracentrifugation.

-

Purify the nNOS protein from the supernatant using a multi-step chromatography process, typically involving affinity chromatography (e.g., 2',5'-ADP-Sepharose) followed by ion-exchange and/or size-exclusion chromatography.

-

Assess the purity of the final protein fraction by SDS-PAGE and determine the concentration using a spectrophotometric method (e.g., Bradford assay).

-

nNOS Activity Assay (Citrulline Conversion Assay)

-

Objective: To measure the catalytic activity of nNOS and its inhibition by D-NNA.

-

Principle: This assay quantifies the conversion of L-[14C]arginine to L-[14C]citrulline.

-

Methodology:

-

Prepare a reaction mixture containing:

-

HEPES buffer (e.g., 50 mM, pH 7.4)

-

Purified nNOS (e.g., 10-20 nM)

-

L-[14C]arginine (e.g., 10 µM, with a specific activity of ~50 mCi/mmol)

-

NADPH (1 mM)

-

CaCl2 (2 mM)

-

Calmodulin (10 µg/mL)

-

Tetrahydrobiopterin (BH4) (10 µM)

-

-

Prepare a range of concentrations of D-NNA (e.g., from 1 nM to 1 mM) to be tested. A parallel set of reactions with L-NNA should be run as a positive control.

-

Initiate the reaction by adding the enzyme to the reaction mixture pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Allow the reaction to proceed for a fixed time (e.g., 15 minutes) where the product formation is linear.

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8) to separate the unreacted L-[14C]arginine (which binds to the resin) from the product L-[14C]citrulline (which flows through).

-

Quantify the amount of L-[14C]citrulline in the flow-through using liquid scintillation counting.

-

Calculate the enzyme activity and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay at various substrate (L-arginine) and inhibitor (D-NNA) concentrations and analyze the data using a suitable kinetic model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) and plotting methods (e.g., Lineweaver-Burk or Dixon plots).

-

Nitric Oxide Detection (Griess Assay)

-

Objective: To indirectly measure NO production by quantifying its stable breakdown products, nitrite and nitrate.

-

Principle: Nitrate is first reduced to nitrite by nitrate reductase. Nitrite then reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

-

Methodology:

-

Perform the nNOS activity assay as described in section 2.2, but using non-radiolabeled L-arginine.

-

Following the incubation period, deproteinize the samples (e.g., by adding zinc sulfate and sodium hydroxide, followed by centrifugation).

-

To convert nitrate to nitrite, incubate the supernatant with nitrate reductase and its cofactors (e.g., NADPH) according to the manufacturer's instructions.

-

Add the Griess reagents (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubate in the dark for 10-15 minutes to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the inhibition of NO production by D-NNA and determine the IC50 value.

-

Mandatory Visualizations

In Vivo Versus In Vitro Effects of N'-Nitro-D-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitro-D-arginine (D-NNA) is a stereoisomer of the potent nitric oxide synthase (NOS) inhibitor, N'-Nitro-L-arginine (L-NNA). While both enantiomers are used to investigate the physiological roles of nitric oxide (NO), their effects differ significantly between in vitro and in vivo settings. This technical guide provides an in-depth comparison of the activities of D-NNA and L-NNA, detailing their mechanisms of action, quantitative effects on NOS isoforms, and resulting physiological responses. A critical aspect highlighted is the in vivo conversion of D-NNA to its active L-enantiomer, a phenomenon that profoundly influences the interpretation of in vivo experimental outcomes. This guide also furnishes detailed experimental protocols for key assays and visualizes the relevant biological pathways and workflows to aid researchers in the robust design and interpretation of their studies.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. To elucidate the multifaceted roles of NO, researchers extensively utilize NOS inhibitors. Among the most common are the L-arginine analogs, N'-Nitro-L-arginine (L-NNA) and its methyl ester, L-NAME. The stereoisomer of L-NNA, this compound (D-NNA), is often used as a negative control in in vitro experiments due to its significantly lower potency. However, its effects in vivo are more complex and warrant careful consideration. This guide aims to provide a comprehensive overview of the contrasting effects of D-NNA in in vitro and in vivo systems, with a particular focus on the critical in vivo metabolic conversion that dictates its biological activity.

Mechanism of Action

Both L-NNA and D-NNA act as competitive inhibitors of nitric oxide synthase. They compete with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of NO. The stereochemistry of the arginine analog is a critical determinant of its binding affinity and inhibitory potency.

Quantitative Data Presentation

The following tables summarize the quantitative differences in the inhibitory potency of L-NNA and D-NNA against the three main NOS isoforms (nNOS, eNOS, and iNOS) in vitro, and their pressor effects in vivo.

Table 1: In Vitro Inhibitory Potency (IC50) of N'-Nitro-arginine Enantiomers Against NOS Isoforms

| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) |

| L-NNA | ~10.2 µM | 4 μM (inhibits 60-80% of activity) | Ki ~100-fold higher than for eNOS/nNOS |

| D-NNA | 400 times less potent than L-NNA | Significantly less potent than L-NNA | Significantly less potent than L-NNA |

Table 2: In Vivo Pressor Effects (ED50) of N'-Nitro-arginine Enantiomers in Rats

| Compound | ED50 for Mean Arterial Pressure Increase | Maximum Increase in MAP | Time to Onset (t1/2 of rise phase) | Duration of Action |

| L-NNA | 4.0 ± 0.9 mg/kg | 55 ± 7 mm Hg | 5 min | > 2 hours |

| D-NNA | 8.9 ± 1.2 mg/kg | 52 ± 4 mm Hg | 27 min | > 2 hours |

A key observation from in vivo studies is the significant pressor effect of D-NNA, despite its low in vitro potency. This discrepancy is explained by the metabolic conversion of D-NNA to the highly active L-NNA.

Table 3: In Vivo Conversion of D-NNA to L-NNA in Rats

| Time After D-NNA Injection | Percentage of D-NNA Converted to L-NNA (approximate) |

| 1 minute | Rapid appearance in plasma |

| 30 minutes | 40% (maximum concentration) |

| 30 minutes - 5 hours | Plateau at ~40% |

This unidirectional conversion means that when D-NNA is administered in vivo, a substantial portion is transformed into the potent NOS inhibitor L-NNA, leading to significant physiological effects that are not observed

N'-Nitro-D-arginine and its Impact on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-Nitro-D-arginine (D-NNA) and its effects on endothelial function. D-NNA is a stereoisomer of the well-characterized nitric oxide synthase (NOS) inhibitor, N'-Nitro-L-arginine (L-NNA). While traditionally considered the less active enantiomer, in vivo studies have revealed that D-NNA can be converted to its L-counterpart, leading to significant physiological effects. This document details the mechanism of action of D-NNA, its impact on vascular tone, and presents quantitative data from various experimental models. Furthermore, it outlines detailed experimental protocols for assessing its effects and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Nitric Oxide in Endothelial Function

The vascular endothelium is a critical regulator of vascular homeostasis, and its dysfunction is an early event in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[1][2] A key molecule mediating endothelial function is nitric oxide (NO), a gaseous signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[3][4] Endothelial NOS (eNOS) is constitutively expressed and produces NO, which diffuses to the underlying vascular smooth muscle cells, leading to vasodilation and the regulation of blood pressure.[1][4] Inhibition of NOS activity is a widely used experimental approach to study the physiological roles of NO.

This compound (D-NNA): Mechanism of Action

This compound (D-NNA) is the D-enantiomer of N'-Nitro-L-arginine (L-NNA), a potent inhibitor of all three isoforms of nitric oxide synthase (NOS).[5] While L-arginine is the natural substrate for NOS, D-arginine is not.[5] Consequently, D-NNA is a significantly weaker direct inhibitor of NOS in vitro compared to its L-enantiomer.

However, a crucial aspect of D-NNA's biological activity lies in its in vivo conversion to L-NNA.[6] Studies have demonstrated a rapid, unidirectional conversion of D-NA to L-NA in plasma, with approximately 40% conversion occurring within 30 minutes and remaining at that level for about 5 hours.[6] This bioconversion is responsible for the observable physiological effects of D-NNA administration in vivo, which are often delayed but comparable in magnitude to those of L-NNA.[6] The kidney has been identified as a primary site for this conversion.[7]

Signaling Pathway of NOS Inhibition

The inhibition of NOS by L-NNA (the active form of D-NNA in vivo) blocks the conversion of L-arginine to L-citrulline and nitric oxide. This leads to a reduction in basal and stimulated NO production, resulting in decreased activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. Consequently, cyclic guanosine monophosphate (cGMP) levels fall, leading to vasoconstriction and an increase in blood pressure.

Caption: Signaling pathway of NOS inhibition by this compound (via conversion to L-NNA).

Impact on Endothelial Function

The primary impact of D-NNA on endothelial function, through its conversion to L-NNA, is the inhibition of endothelium-dependent vasodilation. This effect is observed in response to various stimuli that normally trigger NO release, such as acetylcholine (ACh) and bradykinin.[8][9]

Vasoconstriction and Blood Pressure

Administration of NOS inhibitors, including the active form of D-NNA, leads to a significant increase in peripheral vascular resistance and systemic blood pressure.[10][11] This is a direct consequence of the removal of the basal vasodilatory tone maintained by endogenously produced NO.[2] In experimental models, infusion of L-NNA causes a significant increase in systemic arterial and hindquarters perfusion pressures.[9]

Attenuation of Endothelium-Dependent Vasodilation

D-NNA, via L-NNA, selectively inhibits vasodilator responses that are dependent on endothelial NO production.[8][9] For instance, the relaxation of pre-constricted aortic rings induced by acetylcholine is concentration-dependently inhibited by L-NNA and D-NNA.[8] In contrast, endothelium-independent vasodilators, such as sodium nitroprusside (a direct NO donor), retain their efficacy in the presence of NOS inhibitors.[12]

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of D-NNA and its L-enantiomer on endothelial function.

| Compound | Parameter | Value | Experimental System | Reference |

| N'-Nitro-L-arginine (L-NNA) | IC50 | 10⁻⁶ M | Inhibition of acetylcholine-induced relaxation in rat aortic rings | [8] |

| This compound (D-NNA) | IC50 | 3.9 x 10⁻⁵ M | Inhibition of acetylcholine-induced relaxation in rat aortic rings | [8] |

| N'-Nitro-L-arginine (L-NOARG) | IC50 | 1.4 µM | Inhibition of purified brain NOS | [13][14] |

| L-NAME (freshly dissolved) | IC50 | 70 µM | Inhibition of purified brain NOS | [13][14] |

Table 1: Inhibitory Potency (IC50) of D-NNA and Related Compounds.

| Compound | Dose | Effect | Experimental Model | Reference |

| L-NNA | 5 mg/kg | Increased systemic mean arterial pressure and decreased coronary artery diameter. | Anesthetized greyhounds | [10][11] |

| L-NAME | 15 µmol/kg (ip) | Reduced blood flow to the gastrointestinal tract, pancreas, and liver. | Healthy rats | [15] |

| L-NOARG | 0.25 µmol (bolus) | Increased coronary perfusion pressure by 21 +/- 0.8 mmHg. | Isolated rat hearts | [13][14] |

Table 2: In Vivo Hemodynamic Effects of NOS Inhibitors.

| Parameter | Condition | Value | Reference |

| D-NNA to L-NNA Conversion | In vivo, plasma | ~40% conversion at 30 min | [6] |

| L-NAME Hydrolysis Half-life | Buffer (pH 7.4) | 365 +/- 11.2 min | [13][14] |

| L-NAME Hydrolysis Half-life | Human plasma | 207 +/- 1.7 min | [13][14] |

| L-NAME Hydrolysis Half-life | Whole blood | 29 +/- 2.2 min | [13][14] |

Table 3: Pharmacokinetic Parameters.

Experimental Protocols

This section details common methodologies used to investigate the impact of D-NNA on endothelial function.

Assessment of Vascular Reactivity in Isolated Aortic Rings

This in vitro method allows for the direct assessment of a compound's effect on vascular tone.

Protocol:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings (3-4 mm in length).

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-constriction: The aortic rings are pre-constricted with an alpha-adrenergic agonist, such as phenylephrine, to induce a stable contraction.

-

Drug Administration:

-

To assess endothelium-dependent relaxation, cumulative concentrations of acetylcholine are added to the organ bath.

-

To investigate the effect of D-NNA, the rings are pre-incubated with D-NNA for a specified period (e.g., 30-60 minutes) before the addition of the pre-constricting agent and subsequent relaxation with acetylcholine.

-

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction induced by phenylephrine. IC50 values are calculated from the concentration-response curves.

Caption: Experimental workflow for assessing vascular reactivity in isolated aortic rings.

Measurement of Nitric Oxide Production

The Griess reaction is a common and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.[16]

Protocol:

-

Sample Collection: Biological samples such as cell culture supernatant, plasma, or tissue homogenates are collected.

-

Nitrate Reduction (Optional): If the total NO production (nitrite + nitrate) is to be measured, nitrate in the sample must first be converted to nitrite using a nitrate reductase.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: An equal volume of the Griess reagent is added to the sample and incubated at room temperature for 10-15 minutes, protected from light.

-

Measurement: The absorbance of the resulting azo dye is measured at 540-570 nm using a spectrophotometer.

-

Quantification: The nitrite concentration in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Caption: Workflow for the measurement of nitric oxide production using the Griess reaction.

Conclusion

This compound serves as a valuable experimental tool for investigating the role of the L-arginine-nitric oxide pathway in endothelial function. Although its direct inhibitory effect on NOS is weak, its in vivo conversion to the potent inhibitor L-NNA results in significant and sustained physiological effects, including increased blood pressure and attenuation of endothelium-dependent vasodilation. Understanding the pharmacokinetics and mechanism of action of D-NNA is crucial for the accurate interpretation of experimental data in the fields of cardiovascular research and drug development. This guide provides a foundational understanding for researchers and scientists working in these areas.

References

- 1. The role of nitric oxide on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide deficiency is a primary driver of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vivo unidirectional conversion of nitro-D-arginine to nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activation of N(G)-nitro-D-arginine by kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and ex vivo inhibitory effects of L- and D-enantiomers of NG-nitro-arginine on endothelium-dependent relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N omega-nitro-L-arginine selectively inhibits vasodilator responses to acetylcholine and bradykinin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-nitro L-arginine causes coronary vasoconstriction and inhibits endothelium-dependent vasodilatation in anaesthetized greyhounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-nitro L-arginine causes coronary vasoconstriction and inhibits endothelium-dependent vasodilatation in anaesthetized greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-NG-nitro arginine (L-NOARG), a novel, L-arginine-reversible inhibitor of endothelium-dependent vasodilatation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Duration of the hemodynamic effects of N(G)-nitro-L-arginine methyl ester in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: N'-Nitro-D-arginine in Cardiovascular Research Models

Introduction

N'-Nitro-D-arginine (D-NNA) is a potent and selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule in the cardiovascular system, playing a key role in regulating vascular tone, blood pressure, and platelet aggregation. Due to its inhibitory action on NOS, D-NNA serves as an invaluable tool in cardiovascular research to investigate the physiological and pathophysiological roles of NO. These application notes provide detailed protocols and data for the use of D-NNA in various cardiovascular research models.

Mechanism of Action

D-NNA is a structural analog of L-arginine, the natural substrate for NOS. It acts as a competitive inhibitor of all three major isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By binding to the active site of the enzyme, D-NNA prevents the conversion of L-arginine to L-citrulline and NO. This inhibition leads to a reduction in NO bioavailability, resulting in vasoconstriction and an increase in blood pressure. The selectivity of D-NNA for nNOS over eNOS and iNOS can be leveraged in specific experimental designs.

The signaling pathway affected by D-NNA is illustrated below:

Caption: Mechanism of this compound (D-NNA) inhibition of the nitric oxide signaling pathway.

Applications in Cardiovascular Research

D-NNA is widely used in a variety of in vivo and in vitro models to study the role of NO in:

-

Regulation of Blood Pressure: To investigate the contribution of NO to basal blood pressure and the hypertensive effects of NOS inhibition.

-

Endothelial Function: To assess endothelium-dependent vasodilation and the consequences of endothelial dysfunction.

-

Ischemia-Reperfusion Injury: To understand the role of NO in myocardial and cerebral ischemia-reperfusion injury.

-

Sepsis and Septic Shock: To study the contribution of NO overproduction to the hypotension associated with sepsis.

Experimental Protocols

In Vivo Model: Blood Pressure Measurement in Rodents

This protocol describes the use of D-NNA to induce hypertension in rats or mice to study the systemic effects of NOS inhibition.

Experimental Workflow:

Caption: Workflow for in vivo blood pressure measurement following D-NNA administration.

Materials:

-

This compound (D-NNA)

-

Saline (0.9% NaCl)

-

Adult male Wistar rats (250-300g)

-

Telemetry system or arterial catheter for blood pressure monitoring

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Acclimatize rats to the housing conditions for at least one week. For continuous blood pressure monitoring, surgically implant a telemetry transmitter or an arterial catheter in the carotid or femoral artery under anesthesia. Allow for a recovery period of at least 3-5 days.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30-60 minutes) before drug administration.

-

D-NNA Administration: Prepare a stock solution of D-NNA in sterile saline. Administer D-NNA via intraperitoneal (i.p.) injection at a dose range of 10-50 mg/kg. A vehicle control group should receive an equivalent volume of saline.

-

Post-injection Monitoring: Continuously record MAP and HR for at least 60-120 minutes post-injection to observe the full pressor effect.

-

Data Analysis: Calculate the change in MAP and HR from baseline for both the D-NNA and vehicle control groups.

Expected Quantitative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in Mean Arterial Pressure (mmHg) | Time to Peak Effect (minutes) |

| Vehicle (Saline) | - | 2 ± 1 | - |

| D-NNA | 10 | 25 ± 5 | 15-20 |

| D-NNA | 30 | 45 ± 7 | 15-20 |

| D-NNA | 50 | 60 ± 8 | 15-20 |

Ex Vivo Model: Vascular Reactivity in Isolated Aortic Rings

This protocol outlines the use of D-NNA to assess the role of NO in endothelium-dependent vasodilation in isolated rodent aortic rings.

Experimental Workflow:

Caption: Workflow for ex vivo assessment of vascular reactivity using D-NNA.

Materials:

-

This compound (D-NNA)

-

Krebs-Henseleit solution

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Adult male Sprague-Dawley rats (300-350g)

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration and Viability Test: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

-

Endothelium-Dependent Vasodilation: Pre-constrict the aortic rings with phenylephrine (PE, e.g., 10⁻⁶ M) to achieve a stable contraction plateau. Generate a cumulative concentration-response curve to acetylcholine (ACh, e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent vasodilation.

-

NOS Inhibition: Wash the rings and incubate them with D-NNA (e.g., 10⁻⁴ M) for 30 minutes.

-

Repeat Vasodilation Assessment: Repeat the pre-constriction with PE and the cumulative concentration-response curve to ACh in the presence of D-NNA.

-

Data Analysis: Express the relaxation response to ACh as a percentage of the pre-constriction induced by PE. Compare the concentration-response curves in the absence and presence of D-NNA.

Expected Quantitative Data:

| Treatment | Agonist | EC₅₀ (M) | Maximum Relaxation (%) |

| Control | Acetylcholine | 1.5 x 10⁻⁷ | 95 ± 5 |

| D-NNA (10⁻⁴ M) | Acetylcholine | > 10⁻⁵ | 15 ± 8 |

Concluding Remarks

This compound is a fundamental pharmacological tool for investigating the nitric oxide pathway in cardiovascular research. The protocols and data presented here provide a framework for its application in both in vivo and ex vivo models. Proper experimental design, including appropriate controls and dose-response assessments, is crucial for obtaining reliable and interpretable results. Researchers should always adhere to institutional guidelines for animal care and use.

Investigating Neurovascular Coupling with N'-Nitro-D-arginine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N'-Nitro-D-arginine (D-NNA) and its active L-enantiomer, N'-Nitro-L-arginine (L-NNA), to investigate the role of nitric oxide (NO) in neurovascular coupling (NVC). This document outlines the mechanism of action, experimental protocols, and expected outcomes when using these nitric oxide synthase (NOS) inhibitors.

Introduction to this compound in Neurovascular Coupling Research

Neurovascular coupling is the fundamental process by which cerebral blood flow is locally regulated to meet the metabolic demands of active neurons. A key signaling molecule in this intricate process is nitric oxide (NO), a potent vasodilator. NO is synthesized by nitric oxide synthase (NOS), which exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Both nNOS and eNOS are constitutively expressed in the brain and play significant roles in NVC.[1][2][3][4]

This compound (D-NNA) is a commercially available compound used to study the role of NO in various physiological processes. It is important for researchers to understand that the biological activity of D-NNA in vivo is primarily attributed to its enzymatic conversion to N'-Nitro-L-arginine (L-NNA).[5] L-NNA is a non-selective inhibitor of all three NOS isoforms. Therefore, experiments utilizing D-NNA are effectively investigating the impact of broad-spectrum NOS inhibition on neurovascular coupling.

Mechanism of Action and Signaling Pathways

Neuronal activation, typically initiated by the release of glutamate, triggers a cascade of events leading to vasodilation. The production of NO is a central component of this response.

Neuronal Pathway: Glutamate activation of NMDA receptors on neurons leads to an influx of calcium (Ca²⁺). This increase in intracellular Ca²⁺ activates nNOS, which is often physically associated with the NMDA receptor complex, to produce NO.[3][4][6] The highly diffusible NO then travels to adjacent smooth muscle cells of arterioles, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Endothelial and Astrocytic Contribution: While nNOS is crucial for the initial, rapid phase of the NVC response, eNOS and astrocytes also contribute significantly.[1] Astrocytes, situated between neurons and blood vessels, respond to neuronal activity with their own Ca²⁺ signaling, which can also lead to the production of vasoactive substances.[1][2] Both eNOS and nNOS are expressed in astrocytes and can be activated by these Ca²⁺ signals.[1][2]

L-NNA, the active metabolite of D-NNA, competitively inhibits the L-arginine binding site of all NOS isoforms, thereby blocking the production of NO and attenuating the subsequent vasodilation.

References

- 1. Frontiers | Control of the neurovascular coupling by nitric oxide-dependent regulation of astrocytic Ca2+ signaling [frontiersin.org]

- 2. Control of the neurovascular coupling by nitric oxide-dependent regulation of astrocytic Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitro-L-arginine analogues. Dose- and time-related nitric oxide synthase inhibition in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute intravenous injection and short-term oral administration of N(G) -nitro-L-arginine methyl ester to the rat provoke increased pressor responses to agonists and hypertension, but not inhibition of acetylcholine-induced hypotensive responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Cerebral Blood Flow Regulation Using N'-Nitro-D-arginine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N'-Nitro-D-arginine (D-NNA) and its active counterpart, N'-Nitro-L-arginine (L-NNA), in the investigation of cerebral blood flow (CBF) regulation. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Introduction: The Role of Nitric Oxide in Cerebral Blood Flow

Nitric oxide (NO) is a critical signaling molecule in the vascular system, acting as a potent vasodilator. In the brain, NO plays a pivotal role in maintaining basal CBF and mediating neurovascular coupling, the process that links neuronal activity to local changes in blood flow. Nitric oxide is synthesized from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS). The two primary constitutive isoforms involved in CBF regulation are endothelial NOS (eNOS) and neuronal NOS (nNOS).

N'-Nitro-arginine Analogues as Tools for CBF Research

N'-Nitro-arginine and its derivatives are competitive inhibitors of NOS. By blocking the production of NO, these compounds allow researchers to probe the role of the nitric oxide pathway in regulating CBF under various physiological and pathological conditions.

-

N'-Nitro-L-arginine (L-NNA) and its methyl ester (L-NAME): These are potent, non-selective inhibitors of all NOS isoforms. Administration of L-NNA or L-NAME typically leads to a decrease in CBF and an increase in cerebrovascular resistance (CVR) and mean arterial blood pressure (MABP).

-

This compound (D-NNA): This stereoisomer is traditionally used as an inactive control in these studies. In vitro, D-NNA is a significantly less potent inhibitor of NOS compared to its L-enantiomer. However, it is crucial to note that in vivo studies have shown that D-NNA can be converted to L-NNA, which can lead to unexpected biological activity. Therefore, while it serves as a control, careful interpretation of results is warranted.

Quantitative Data Summary

The following tables summarize the quantitative effects of L-NNA and its analogues on key physiological parameters related to cerebral blood flow, as reported in various animal studies.

Table 1: Effects of Systemic Administration of L-NNA/L-NAME on Cerebral Blood Flow (CBF) and Mean Arterial Blood Pressure (MABP)

| Animal Model | Compound | Dose | Route of Administration | Change in CBF | Change in MABP | Reference |

| Cat | NG-nitro-L-arginine (NOLA) | 30 mg/kg bolus + 1 mg/kg/min infusion | Intravenous | Decrease (regionally heterogeneous) | ~40 mmHg increase | |

| Rat | N-nitro-L-arginine methyl ester (L-NAME) | 10 mg/kg | Intravenous | Unaltered | 14% increase | |

| Rat | N-nitro-L-arginine methyl ester (L-NAME) | 30 mg/kg | Intravenous | Unaltered | 24% increase | |

| Rat | NG-nitro-L-arginine (NOLAG) | 1.5 mg/kg | Intracarotid infusion | -8.2% | Dose-dependent increase | |

| Rat | NG-nitro-L-arginine (NOLAG) | 7.5 mg/kg | Intracarotid infusion | -24.7% | Dose-dependent increase | |

| Rat | NG-nitro-L-arginine (NOLAG) | 30 mg/kg | Intracarotid infusion | -38.8% | Dose-dependent increase |

Table 2: Effects of Systemic Administration of L-NNA/L-NAME on Cerebrovascular Resistance (CVR)

| Animal Model | Compound | Dose | Route of Administration | Change in CVR | Reference |

| Cat | NG-nitro-L-arginine (NOLA) | 30 mg/kg bolus + 1 mg/kg/min infusion | Intravenous | Increase (regionally heterogeneous) | |

| Rat | N-nitro-L-arginine methyl ester (L-NAME) | 10 mg/kg | Intravenous | 20% increase | |

| Rat | N-nitro-L-arginine methyl ester (L-NAME) | 30 mg/kg | Intravenous | 24% increase | |

| Human | L-NMMA | 1, 3, and 10 mg/kg | Intravenous | Dose-dependent increase |

Experimental Protocols

Preparation and Administration of N'-Nitro-arginine Solutions

Materials:

-

N'-Nitro-L-arginine (L-NNA) or this compound (D-NNA) powder

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Syringes and needles

Protocol:

-

Solution Preparation:

-

Accurately weigh the desired amount of L-NNA or D-NNA powder.

-

Dissolve the powder in sterile saline to the desired final concentration. L-NAME is highly water-soluble. For L-NNA, gentle warming and vortexing may be required to achieve complete dissolution.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

-

-

Administration:

-

Intravenous (IV) Infusion: For systemic administration, the solution is typically infused via a cannulated femoral or tail vein. The infusion rate and total volume should be carefully calculated based on the animal's body weight and the desired dose.

-

Intracarotid Infusion: For more localized delivery to the brain, direct infusion into the carotid artery can be performed. This requires surgical cannulation of the artery.

-

Topical Application: For studies focusing on a specific cortical region, a cranial window can be prepared, and the solution can be superfused directly onto the brain surface.

-

Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a widely used technique

Application Notes and Protocols: Dose-Response Analysis of N'-Nitro-D-arginine in Isolated Aortic Rings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the dose-response relationship of N'-Nitro-D-arginine (D-NNA) in isolated mammalian aortic rings. This experimental model is crucial for investigating the pharmacological properties of nitric oxide (NO) synthase inhibitors. While the L-enantiomer, N'-Nitro-L-arginine (L-NNA), is a potent inhibitor of NO synthase, the D-enantiomer serves as a critical negative control to demonstrate the stereospecificity of the enzyme's active site.

Introduction

The vascular endothelium plays a pivotal role in regulating vascular tone through the production of NO, a potent vasodilator. NO is synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). N'-Nitro-L-arginine (L-NNA) and its methyl ester (L-NAME) are commonly used competitive inhibitors of NOS, leading to vasoconstriction. In contrast, this compound (D-NNA), the D-enantiomer, is expected to have significantly lower or no inhibitory activity on NOS due to the stereospecific nature of the enzyme. This document outlines the methodology to generate a comparative dose-response curve for D-NNA and L-NNA in isolated aortic rings, a fundamental technique in cardiovascular pharmacology.

Data Presentation

Comparative Effects of L-NNA and D-NNA on Aortic Ring Contraction

The following tables summarize the quantitative data on the effects of L-NNA and D-NNA on isolated aortic rings.

| Compound | Concentration Range (M) | Observed Effect on Resting Tone | Reference |

| N'-Nitro-L-arginine (L-NNA) | 4 x 10-6 - 6.4 x 10-5 | Dose-dependent contraction | [1] |

| This compound (D-NNA) | 6 x 10-6 - 4 x 10-4 | No contraction | [1] |

| This compound (D-NNA) | 3 x 10-6 - 3 x 10-4 | No contraction | [2] |

Inhibition of Acetylcholine-Induced Relaxation

| Compound | IC50 (M) | Efficacy | Reference |

| N'-Nitro-L-arginine (L-NNA) | 10-6 | Potent inhibition | [2] |

| This compound (D-NNA) | 3.9 x 10-5 | Weak inhibition | [2] |

Experimental Protocols

Preparation of Isolated Aortic Rings

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Anesthesia and Euthanasia: Anesthetize the rat using an approved method (e.g., intraperitoneal injection of sodium pentobarbital). Euthanize the animal by exsanguination.

-

Aorta Dissection: Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully dissect the descending thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.

-

Aortic Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue from the isolated aorta. Cut the aorta into rings of 2-4 mm in width. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H buffer. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

Experimental Setup and Data Acquisition

-

Organ Bath Conditions: The organ bath should be filled with K-H buffer of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The buffer should be maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 (pH 7.4).

-

Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the K-H buffer every 15-20 minutes.

-

Viability Check: After equilibration, assess the viability of the aortic rings by inducing a contraction with a submaximal concentration of a vasoconstrictor agent such as phenylephrine (10-6 M) or KCl (60-80 mM). In rings with intact endothelium, assess endothelium-dependent relaxation with acetylcholine (10-5 M). A relaxation of more than 80% is considered indicative of a healthy endothelium.

-

Dose-Response Curve Generation:

-

After washing out the contracting and relaxing agents and allowing the rings to return to baseline tension, introduce this compound into the organ bath in a cumulative, concentration-dependent manner (e.g., from 10-8 M to 10-4 M).

-

Record the isometric tension changes after each addition until a stable response is achieved.

-

For comparison, generate a parallel dose-response curve for N'-Nitro-L-arginine.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by the initial viability test with phenylephrine or KCl. Plot the concentration of the drug against the response to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) if a response is observed.

Visualizations

Caption: Experimental workflow for generating a dose-response curve.

Caption: Signaling pathway of NO-mediated vasodilation.

References

- 1. NG-nitro-L-arginine contracts vascular smooth muscle by an endothelium-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and ex vivo inhibitory effects of L- and D-enantiomers of NG-nitro-arginine on endothelium-dependent relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting inconsistent results in N'-Nitro-D-arginine experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitro-D-arginine (D-NNA) and related compounds like N'-Nitro-L-arginine (L-NNA or L-NAME).

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with this compound

Question: I am using this compound (D-NNA) as a negative control in my experiments, but I'm observing unexpected biological effects similar to the L-enantiomer (L-NNA/L-NAME). Why is this happening?

Answer: A primary reason for inconsistent results with D-NNA is its potential for in vivo conversion to the active inhibitor, L-NNA.[1] While D-NNA itself has significantly lower potency as a nitric oxide synthase (NOS) inhibitor in vitro, studies have shown that it can be converted to L-NNA in biological systems.[1] This conversion can lead to unintended NOS inhibition, causing effects like increased blood pressure.[1][2]

Troubleshooting Steps:

-

Validate In Vitro vs. In Vivo Activity: Be aware that the potency of D-NNA is substantially lower in vitro compared to its effects in vivo due to this conversion.[1]

-

Consider Alternative Controls: If a truly inactive control is required, especially for in vivo studies, consider the experimental context carefully. While often used as a control, D-NAME (the methyl ester of D-NNA) has also been reported to induce physiological responses comparable to L-NAME in some studies.[3]

-

Monitor for L-NNA Conversion: If feasible for your experimental setup, use analytical methods like HPLC to check for the presence of L-NNA in plasma or tissue samples after D-NNA administration.[1]

Issue 2: High Variability in Nitric Oxide (NO) Measurement Assays

Question: My results from the Griess assay for nitric oxide (NO) production are highly variable between replicates and experiments. What are the common causes and solutions?

Answer: The Griess assay, which measures nitrite (a stable breakdown product of NO), is sensitive to various factors that can introduce variability.

Troubleshooting Steps:

-

Sample Preparation:

-

Protein Interference: High protein concentrations in samples like plasma or serum can interfere with the assay. Deproteinization is a necessary step.[1] Avoid acid precipitation methods as they can lead to nitrite loss.[1] Spin-X UF concentrators are a recommended alternative.

-

Phenol Red: Phenol red in cell culture media can interfere with absorbance readings. Use phenol red-free media for your experiments when possible.

-

-

Reagent Handling:

-

Fresh Reagents: Prepare Griess reagents fresh, or if using a commercial kit, adhere to the storage and handling instructions. Some protocols suggest preparing the Griess reagent several hours in advance and protecting it from light.

-

pH Sensitivity: The Griess reaction is pH-sensitive. Ensure that the pH of your samples is within the optimal range for the assay. Acidic conditions can lead to the decomposition of nitrous acid before it can react.

-

-

Assay Execution:

-

Standard Curve: Always prepare a fresh standard curve for each plate using a known concentration of sodium nitrite. The standards should be prepared in the same matrix (e.g., cell culture medium) as the samples to account for potential matrix effects.

-

Incubation Time: Follow the recommended incubation times precisely. Color development can be rapid, but consistent timing is crucial for reproducible results.

-

Light Sensitivity: The azo dye formed in the Griess reaction can be light-sensitive. Protect the plate from light during incubation.

-

Quantitative Data Summary: Griess Assay Parameters

| Parameter | Recommendation | Rationale |

| Wavelength | 540 nm | Peak absorbance of the azo dye product.[2][4] |

| Standard Range | 1-100 µM (typical) | Ensure your sample concentrations fall within this linear range. |

| Incubation Time | 10-15 minutes at room temperature | Allows for complete color development.[5] |

| Sample Matrix | Match standards and samples | Minimizes interference from media components. |

Issue 3: Paradoxical Effects of NOS Inhibitors

Question: I'm observing an increase in NOS activity or expression after long-term treatment with L-NAME. Isn't it supposed to be an inhibitor?

Answer: Yes, L-NAME is a well-established NOS inhibitor. However, some studies have reported paradoxical effects, where chronic or low-dose administration can lead to a compensatory upregulation of NOS expression or activity.[6] This is thought to be a feedback mechanism in response to prolonged NO deprivation.

Troubleshooting and Consideration:

-

Dose and Duration: The concentration and duration of L-NAME treatment are critical. High concentrations generally lead to potent inhibition, while lower doses over extended periods may trigger these paradoxical effects.[6]

-

Tissue Specificity: The regulatory mechanisms of NO production can differ between tissues, leading to varied responses to L-NAME.[6]

-

Experimental Model: The specific animal model or cell line can influence the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and L-arginine analogs?

A1: N'-Nitro-L-arginine (L-NNA) and its methyl ester (L-NAME) are competitive inhibitors of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4] They act as substrate analogs, binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide and L-citrulline.[4] this compound (D-NNA) is a stereoisomer of L-NNA and is a much weaker inhibitor of NOS in vitro.[1] However, it can be converted to L-NNA in vivo, leading to indirect NOS inhibition.[1]

Q2: How should I prepare and store this compound?

A2: this compound should be stored in a tightly closed container at room temperature, protected from light and moisture. For long-term storage, keeping it in an inert atmosphere is recommended. It is soluble in solvents like DMSO.

Q3: What are the key differences in inhibitory activity of L-NAME towards different NOS isoforms?

A3: L-NAME exhibits different inhibitory potencies towards the three NOS isoforms. For instance, one study reported Ki values of 15 nM for nNOS, 39 nM for eNOS, and 4.4 µM for iNOS, indicating it is a more potent inhibitor of nNOS and eNOS compared to iNOS.

Q4: What is the typical duration of action for L-NAME in vivo?

A4: The hemodynamic effects of a single bolus injection of L-NAME can vary depending on the tissue. For example, in rats, reduced blood flow to some gastrointestinal organs may recover within 3 hours, while effects in other areas may persist for up to 6 hours.[7] However, mean arterial pressure can remain elevated for longer.[7]

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay using L-NAME in Cell Culture

This protocol provides a general guideline for treating cultured cells with L-NAME to inhibit NO production, which can then be measured using the Griess assay.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium (phenol red-free recommended)

-

L-NAME hydrochloride

-

Lipopolysaccharide (LPS) or other NOS-inducing agent

-

Griess Reagent Kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

L-NAME Pre-treatment: Prepare a stock solution of L-NAME in sterile water or PBS. Dilute the stock solution in a culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of L-NAME. Incubate for 1-2 hours.

-

NOS Induction: After the pre-treatment period, add the NOS-inducing agent (e.g., LPS for iNOS induction in macrophages) to the wells.

-

Incubation: Incubate the plate for 24-48 hours, depending on the cell type and the time required for NO production.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant for NO measurement.

-

Griess Assay: Perform the Griess assay on the collected supernatants according to the manufacturer's protocol to determine nitrite concentrations.

Protocol 2: Griess Assay for Nitrite Determination

This is a generalized protocol for the Griess assay. It is highly recommended to follow the specific instructions provided with your commercial kit.

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium used for your experimental samples.

-

Plating: Pipette 50 µL of your standards and samples into separate wells of a 96-well plate in duplicate or triplicate.

-

Griess Reagent Addition: Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration of your samples from the curve.

Visualizations

Caption: L-arginine is converted to NO by NOS, leading to vasodilation.

Caption: Workflow for assessing NOS inhibition in cell culture.

Caption: Decision tree for troubleshooting D-NNA experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitric Oxide Griess Assay [bio-protocol.org]

- 3. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Support Center: Managing Blood Pressure Fluctuations in N'-Nitro-D-arginine Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N'-Nitro-D-arginine (D-NNA) in their experiments. The focus is on understanding and managing potential blood pressure fluctuations, particularly when using D-NNA as a negative control in studies involving its active counterpart, N'-Nitro-L-arginine (L-NNA).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound (D-NNA) on blood pressure?

A1: this compound (D-NNA) and its methyl ester, D-NAME, are stereoisomers of the active nitric oxide synthase (NOS) inhibitors, L-NNA and L-NAME. Due to this structural difference, D-NNA is not a substrate for NOS and is therefore considered the inactive enantiomer. In most experimental settings, D-NNA is not expected to have a significant effect on blood pressure and is often used as a negative control to demonstrate the specificity of the effects observed with L-NNA.

Q2: Why is N'-Nitro-L-arginine (L-NNA) expected to increase blood pressure?

A2: L-NNA is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine. NO is a critical vasodilator, meaning it relaxes blood vessels, which helps to maintain normal blood pressure. By inhibiting NOS, L-NNA reduces the basal level of NO production, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[1][2][3][4] This effect is typically dose-dependent.[5][6]

Q3: Can this compound ever affect blood pressure?

A3: While D-NNA is generally considered inactive, some studies have reported minor or context-dependent effects of D-arginine (a related compound) on blood pressure, although these are not as pronounced or consistent as the effects of L-arginine derivatives.[7] Any significant blood pressure fluctuation observed with D-NNA should be investigated as it may indicate an underlying issue with the experiment.

Q4: How can I confirm that the pressor effect I'm seeing is specific to L-NNA and not a non-specific effect?

Troubleshooting Guide: Unexpected Blood Pressure Fluctuations with D-NNA

This guide addresses potential causes and solutions for unexpected changes in blood pressure when using D-NNA as a negative control.

| Problem | Potential Cause | Troubleshooting Steps |

| Unexpected increase in blood pressure with D-NNA administration | Contamination of D-NNA with L-NNA: The most likely cause is contamination of the D-NNA compound with its active L-isomer. | 1. Verify Compound Purity: Contact the supplier for a certificate of analysis confirming the enantiomeric purity of your D-NNA lot. Consider having an independent analysis performed if the issue persists. 2. Use a New Lot: If contamination is suspected, obtain a new, high-purity lot of D-NNA and repeat the experiment. 3. Compare with a Different Control: If possible, use a different type of inactive control to see if the effect is specific to the D-NNA compound. |

| Experimental Stress: Handling, injection, or restraint of the animal can cause a stress-induced increase in blood pressure. | 1. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures and environment. 2. Refine Handling Techniques: Use gentle and consistent handling techniques to minimize stress. 3. Include a Saline Control: Always include a vehicle (e.g., saline) control group to account for any pressor effects of the injection or infusion procedure itself. | |

| Animal Strain Sensitivity: Some animal strains may have unique sensitivities or responses.[9][10] | 1. Review Literature: Check for any published data on the specific animal strain you are using and its response to arginine derivatives. 2. Pilot Study: Conduct a pilot study with a small number of animals to confirm the lack of effect of D-NNA in your specific model before proceeding with a larger experiment. | |

| Unexpected decrease in blood pressure with D-NNA administration | Anesthetic Effects: If the experiment is performed under anesthesia, the anesthetic agent can influence blood pressure. | 1. Monitor Anesthetic Depth: Ensure a stable plane of anesthesia is maintained throughout the experiment. 2. Choose Appropriate Anesthetic: Select an anesthetic with minimal known effects on the cardiovascular system for your specific application. 3. Vehicle Control: Compare the D-NNA group to a vehicle-injected group under the same anesthetic conditions. |

| Non-specific Vasodilation: While unlikely, there could be a non-NOS-mediated vasodilatory effect at high concentrations. | 1. Dose-Response Curve: Perform a dose-response study with D-NNA to see if the effect is concentration-dependent. 2. Review Formulation: Ensure the vehicle used to dissolve the D-NNA is not causing the hypotensive effect. | |

| High variability in blood pressure readings within the D-NNA group | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | 1. Verify Calculations: Double-check all dose calculations and solution concentrations. 2. Calibrate Equipment: Ensure all infusion pumps or syringes are properly calibrated. 3. Standardize Administration: Use a consistent route and rate of administration for all animals. |

| Inaccurate Blood Pressure Measurement: Issues with the blood pressure monitoring equipment or technique. | 1. Calibrate Transducers: Regularly calibrate blood pressure transducers. 2. Proper Catheter Placement: If using direct arterial monitoring, ensure the catheter is correctly placed and patent. 3. Stable Baseline: Allow for a sufficient stabilization period to obtain a stable baseline blood pressure before compound administration. |

Data Summary Tables

Table 1: Expected Hemodynamic Effects of L-NNA and D-NNA in In Vivo Models

| Compound | Primary Mechanism | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Rationale |

| N'-Nitro-L-arginine (L-NNA) | Inhibition of Nitric Oxide Synthase (NOS) | Increase[1][3][4] | Decrease (reflex bradycardia)[1] | Reduced nitric oxide leads to vasoconstriction and a compensatory slowing of the heart rate. |

| This compound (D-NNA) | Inactive enantiomer | No significant change[5] | No significant change | Does not inhibit NOS, therefore no direct effect on nitric oxide production and vascular tone. |

Table 2: Summary of Reported Blood Pressure Changes with L-NNA Administration in Rats

| Dose and Route of Administration | Animal Model | Change in Mean Arterial Pressure (MAP) | Duration of Effect | Reference |

| 15 mg/kg, i.v. (NOLA) | Conscious Rabbits | ↑ 14 ± 3 mmHg | Elevated for at least 2 hours | [1] |

| 3 and 6 mg/kg, i.v. (L-NNA) | SHRSP and WKY Rats | Significant increase | Acute effect | [2] |

| 0.1-10.0 mg/kg, i.v. (L-NAME) | Conscious Long Evans Rats | Dose-dependent increase | - | [5] |

| 0.3 or 1 mg/kg, i.v. (L-NAME) | Anesthetized Rats | ↑ 7 ± 3 mmHg and ↑ 22 ± 5 mmHg, respectively | - | [8] |

| 2.5-20 mg/kg/hr infusion (L-NA) | Anesthetized Rats | Dose-dependent increase | During infusion | [6] |

| Dietary administration | Normotensive Rats | Sharp initial increase, sustained hypertension | Weeks | [9] |

Experimental Protocols

Protocol: In Vivo Blood Pressure Monitoring Following this compound Administration in Rats

1. Animal Preparation:

-

House male Wistar rats (250-300g) in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or urethane).

-

Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Tunnel the catheter subcutaneously to the back of the neck.

-

Allow a recovery period of at least 48 hours after surgery.

2. Compound Preparation:

-

Prepare a stock solution of this compound (D-NNA) in sterile saline. Ensure the compound is fully dissolved.

-

Prepare a vehicle control solution (sterile saline).

-

Prepare a positive control solution of N'-Nitro-L-arginine (L-NNA) at a concentration known to elicit a pressor response (e.g., 10 mg/mL).

3. Experimental Procedure:

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Allow the animal to acclimatize in the experimental chamber for at least 30 minutes to obtain a stable baseline blood pressure and heart rate.

-

Administer D-NNA, L-NNA, or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical i.v. dose for L-NNA is in the range of 1-10 mg/kg.[5] The same dose should be used for D-NNA.

-

Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a predetermined period (e.g., 60-120 minutes) after administration.

4. Data Analysis:

-

Calculate the change in blood pressure and heart rate from the baseline for each animal.

-

Compare the responses between the D-NNA, L-NNA, and vehicle groups using appropriate statistical analysis (e.g., ANOVA).

-

The expected outcome is a significant increase in blood pressure in the L-NNA group compared to both the D-NNA and vehicle groups, with no significant difference between the D-NNA and vehicle groups.

Visualizations

Caption: L-Arginine-Nitric Oxide Signaling Pathway and L-NNA Inhibition.

Caption: Experimental Workflow for In Vivo Blood Pressure Studies.

References

- 1. Haemodynamic responses to N-nitro-L-arginine in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue variation of acute haemodynamic changes by NG-nitro-L-arginine in stroke-prone spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-nitroarginine increases blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of NG-nitro-L-arginine on the blood pressure of spontaneously hypertensive rats with different degrees of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regional and cardiac haemodynamic effects of NG-nitro-L-arginine methyl ester in conscious, Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of nitro-L-arginine on blood pressure and cardiac index in anesthetized rats: a pharmacokinetic-pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo administration of D-arginine: effects on blood pressure and vascular function in angiotensin II-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain differences of hypertension induced by dietary NG-nitro-L-arginine in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

addressing poor solubility of N'-Nitro-D-arginine in aqueous buffers

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of N'-Nitro-D-arginine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is sparingly soluble in aqueous buffers. Its solubility is significantly better in organic solvents. For the closely related L-enantiomer, N'-Nitro-L-arginine, the solubility in PBS (pH 7.2) is approximately 1 mg/mL. This compound itself has a reported solubility of approximately 2.19 mg/mL in DMSO, with sonication recommended to aid dissolution. It is also known to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first troubleshooting steps?

A2: Initially, ensure you are using a fresh, high-quality source of this compound. Simple physical methods can be attempted first. These include gentle heating (while monitoring for any degradation), vortexing, and sonication. If these methods are insufficient, you may need to consider chemical modifications such as adjusting the pH of your buffer or using co-solvents.

Q3: Can I prepare a concentrated stock solution of this compound and dilute it into my aqueous buffer?

A3: Yes, this is the recommended approach. Given its higher solubility in organic solvents like DMSO, preparing a concentrated stock in such a solvent is advisable. You can then dilute this stock into your aqueous experimental buffer. When doing so, ensure the final concentration of the organic solvent is low enough to not affect your experimental system, as even small amounts of organic solvents can have physiological effects.

Q4: How does pH affect the solubility of this compound?

Q5: Are there any additives that can enhance the solubility of this compound in aqueous solutions?

A5: While specific data for this compound is limited, the use of L-arginine as a solubility enhancer for various poorly soluble compounds has been documented. L-arginine can suppress protein aggregation and increase the solubility of other molecules. This could be a potential strategy to explore for enhancing the aqueous solubility of this compound.

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.

-

Possible Cause 1: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

-

Solution: Decrease the final concentration of this compound in the aqueous buffer. Prepare a more dilute stock solution in DMSO or increase the final volume of the aqueous buffer.

-

-